TUG-424

Übersicht

Beschreibung

Diese Verbindung hat ein erhebliches Potenzial bei der Steigerung der Glukose-stimulierten Insulinsekretion gezeigt und ist damit ein vielversprechender Kandidat für die Behandlung von Stoffwechselerkrankungen wie Typ-2-Diabetes und Fettleibigkeit .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

TUG-424, chemisch bekannt als 3-(4-(o-Tolylethinyl)phenyl)propansäure, kann durch eine Reihe von organischen Reaktionen synthetisiert werden. Die Synthese umfasst in der Regel die folgenden Schritte:

Alkinbildung: Die Einführung einer Alkingruppe in den aromatischen Ring wird durch eine Sonogashira-Kupplungsreaktion erreicht. Diese beinhaltet die Reaktion eines Arylhalogenids mit einem Alkin in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysator-Kooperators.

Carboxylierung: Die resultierende Alkinverbindung unterliegt einer Carboxylierungsreaktion, um die Carbonsäuregruppe einzuführen. .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab. Der Prozess würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Verwendung von Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit beinhalten .

Wissenschaftliche Forschungsanwendungen

TUG-424 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von freien Fettsäure-Rezeptor-1-Agonisten zu untersuchen.

Biologie: this compound wird in der Forschung eingesetzt, um die Rolle des freien Fettsäure-Rezeptors 1 im Glukosestoffwechsel und in der Insulinsekretion zu verstehen.

Medizin: Die Verbindung wird auf ihre möglichen therapeutischen Wirkungen bei der Behandlung von Typ-2-Diabetes und Fettleibigkeit untersucht, indem sie die Glukose-stimulierte Insulinsekretion verstärkt.

Industrie: This compound dient als Leitstruktur für die Entwicklung neuer antidiabetischer Therapeutika

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als Agonist des freien Fettsäure-Rezeptors 1 wirkt. Dieser Rezeptor wird hauptsächlich auf Pankreas-β-Zellen und enteroendokrinen Zellen im Darm exprimiert. Nach Aktivierung durch this compound verstärkt der freie Fettsäure-Rezeptor 1 die Glukose-stimulierte Insulinsekretion aus Pankreas-β-Zellen und die Inkretinsecretion aus enteroendokrinen Zellen. Dieser Mechanismus beinhaltet die Aktivierung von G-Protein-gekoppelten Signalwegen, die zu erhöhten intrazellulären Kalziumspiegeln und anschließendem Insulinrelease führen .

Wirkmechanismus

TUG-424, also known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, is a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist . This compound has been studied for its potential role in metabolic diseases such as diabetes or obesity .

Target of Action

This compound primarily targets the GPR40 , also known as the Free Fatty Acid Receptor 1 (FFA1) . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

As a GPR40 agonist , this compound interacts with its target by binding to the receptor, which triggers a conformational change that activates G-proteins . This activation leads to an increase in the intracellular calcium concentration, which in turn stimulates the secretion of insulin .

Biochemical Pathways

The activation of GPR40 by this compound affects several biochemical pathways. It enhances glucose-stimulated insulin secretion, which is crucial for glucose homeostasis . Additionally, it may also enhance the secretion of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY) from enteroendocrine L cells .

Result of Action

The activation of GPR40 by this compound leads to enhanced glucose-stimulated insulin secretion . This can help regulate blood glucose levels, making this compound a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of this compound is influenced by glucose levels. Its ability to enhance insulin secretion is observed in the presence of glucose . This suggests that the efficacy of this compound may be influenced by the patient’s blood glucose levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TUG-424, chemically known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:

Alkyne Formation: The introduction of an alkyne group to the aromatic ring is achieved through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Carboxylation: The resulting alkyne compound undergoes a carboxylation reaction to introduce the carboxylic acid group. .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TUG-424 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TUG-770: Eine verbesserte Version von TUG-424 mit verbesserter metabolischer Stabilität und kürzerer Plasmahalbwertszeit.

TUG-891: Ein weiterer potenter freier Fettsäure-Rezeptor-1-Agonist mit ähnlichen Glukose-stimulierten Insulinsekretionseigenschaften.

GW9508: Ein dualer Agonist des freien Fettsäure-Rezeptors 1 und des freien Fettsäure-Rezeptors 4, der in ähnlichen Forschungsanwendungen eingesetzt wird

Einzigartigkeit

This compound ist einzigartig durch seine hohe Potenz und Selektivität für den freien Fettsäure-Rezeptor 1. Seine Fähigkeit, die Glukose-stimulierte Insulinsekretion bei niedrigen Konzentrationen signifikant zu verstärken, macht ihn zu einem wertvollen Werkzeug für die Untersuchung der Rolle des freien Fettsäure-Rezeptors 1 bei Stoffwechselerkrankungen. Zusätzlich hat seine Struktur die Entwicklung anderer freier Fettsäure-Rezeptor-1-Agonisten mit verbesserten pharmakokinetischen Eigenschaften inspiriert .

Eigenschaften

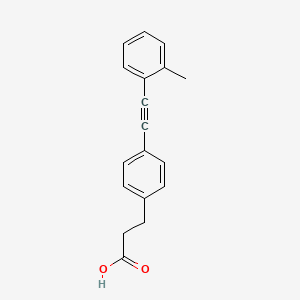

IUPAC Name |

3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODHWOBAQBTTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648885 | |

| Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082058-99-8 | |

| Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUG-424 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.